molecular formula C8H6BF5O3 B12847851 [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid CAS No. 936250-26-9

[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid

Cat. No.: B12847851
CAS No.: 936250-26-9
M. Wt: 255.94 g/mol
InChI Key: AZYREAMQJBZUHH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid typically involves the hydroboration of an appropriate precursor. The process includes the addition of a boron-hydrogen (B-H) bond across an unsaturated bond, such as an alkene or alkyne . This reaction is generally rapid and proceeds with high selectivity.

Industrial Production Methods: Industrial production methods for this compound often utilize hydroboration techniques due to their efficiency and selectivity. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones.

    Reduction: Formation of boron-containing reduced products.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid primarily involves its role as a boronic acid reagent in cross-coupling reactions. The boron atom in the compound facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts . This process is crucial for the synthesis of complex organic molecules.

Comparison with Similar Compounds

  • 3,5-Difluorophenylboronic acid
  • 4-(Trifluoromethoxy)phenylboronic acid

Comparison: Compared to similar compounds, [3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid offers unique reactivity due to the presence of both fluorine and boronic acid groups. This combination enhances its utility in various synthetic applications, making it a versatile reagent in organic chemistry .

Properties

CAS No.

936250-26-9

Molecular Formula

C8H6BF5O3

Molecular Weight

255.94 g/mol

IUPAC Name

[3,5-difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid

InChI

InChI=1S/C8H6BF5O3/c10-4-1-5(9(15)16)7(6(11)2-4)17-3-8(12,13)14/h1-2,15-16H,3H2

InChI Key

AZYREAMQJBZUHH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1OCC(F)(F)F)F)F)(O)O

Origin of Product

United States

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